molecular formula C11H11N5O B2821251 N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide CAS No. 2361640-11-9

N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide

Cat. No.: B2821251
CAS No.: 2361640-11-9
M. Wt: 229.243
InChI Key: GBQPBIHNQAXHTA-UHFFFAOYSA-N
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Description

N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide typically involves the reaction of 2-(1,2,4-triazol-1-yl)pyridine with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, in cancer cells, the compound may induce apoptosis by targeting specific pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide is unique due to its specific structure, which combines the triazole ring with a pyridine moiety. This combination enhances its biological activity and makes it a valuable compound for various applications .

Properties

IUPAC Name

N-[[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-2-11(17)14-6-9-3-4-13-10(5-9)16-8-12-7-15-16/h2-5,7-8H,1,6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQPBIHNQAXHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=NC=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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